molecular formula C10H12N4OS B1271651 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 851879-31-7

4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1271651
CAS No.: 851879-31-7
M. Wt: 236.3 g/mol
InChI Key: RQKTUPNWHFQWBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-amino-5-(2-ethoxyphenyl)-2H-1,2,4-triazole-3(4H)-thione with appropriate reagents. One common method involves the reaction with 1-chloro-2,4-dinitrobenzene in a mixed solution of triethylamine and ethanol . The reaction conditions usually require stirring at room temperature followed by filtration, drying, and recrystallization from ethanol to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to interact with proteins and nucleic acids, disrupting their normal functions .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-amino-5-(2-propoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-amino-5-(2-butoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific ethoxyphenyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-amino-3-(2-ethoxyphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-2-15-8-6-4-3-5-7(8)9-12-13-10(16)14(9)11/h3-6H,2,11H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKTUPNWHFQWBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901167117
Record name 4-Amino-5-(2-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851879-31-7
Record name 4-Amino-5-(2-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851879-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-(2-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
Reactant of Route 4
4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
Reactant of Route 5
4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.